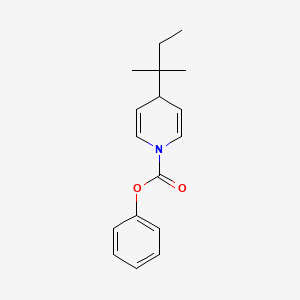![molecular formula C21H13Cl2N3O2 B12588219 3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 649723-35-3](/img/structure/B12588219.png)
3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, a hydrazinylidene group, and dichlorophenyl substituents, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of 3,5-dichlorophenylhydrazine with 1-phenylquinoline-2,4-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazinylidene linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
科学研究应用
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
- 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
- 3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
Uniqueness
What sets 3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione apart from similar compounds is its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the 3,5-dichlorophenyl group may enhance its binding affinity to certain molecular targets, making it a more potent bioactive compound .
属性
CAS 编号 |
649723-35-3 |
|---|---|
分子式 |
C21H13Cl2N3O2 |
分子量 |
410.2 g/mol |
IUPAC 名称 |
3-[(3,5-dichlorophenyl)diazenyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-13-10-14(23)12-15(11-13)24-25-19-20(27)17-8-4-5-9-18(17)26(21(19)28)16-6-2-1-3-7-16/h1-12,27H |
InChI 键 |
SNHJKQFJCLPNSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=NC4=CC(=CC(=C4)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)
![N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12588148.png)
![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)

![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)

![(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12588175.png)
![7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588193.png)

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B12588198.png)
![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)

